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Compound of Interest

Compound Name: Arachidonoyl-N,N-dimethyl amide

Cat. No.: B033161

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl-N,N-dimethyl amide is a synthetic analog of the endogenous cannabinoid N-
arachidonoylethanolamine (anandamide, AEA). As a member of the diverse family of fatty acid
amides, its pharmacological profile is of significant interest for elucidating the structural
requirements for cannabinoid receptor interaction and for developing tools to probe the
endocannabinoid system. This document provides a comprehensive technical overview of the
pharmacological properties, known biological activities, and experimental methodologies
associated with Arachidonoyl-N,N-dimethyl amide. It is intended to serve as a detailed
resource for researchers in pharmacology, neuroscience, and drug development.

Introduction and Chemical Profile

Arachidonoyl-N,N-dimethyl amide, also known as N,N-dimethyl-52,8Z7,11Z,14Z-
eicosatetraenamide, is a derivative of the endocannabinoid anandamide. The primary structural
difference is the substitution of the ethanolamine head group of anandamide with a non-
hydroxylated N,N-dimethyl moiety. This modification significantly alters its interaction with the
primary components of the endocannabinoid system, namely the cannabinoid receptors (CB1
and CB2) and the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).
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Property Value

N,N-dimethyl-57,87,117,14Z-

eicosatetraenamide

Formal Name

Synonym Arachidonic Acid-N,N-dimethyl amide
CAS Number 45280-17-9

Molecular Formula C22H37NO

Molecular Weight 331.5 g/mol

Pharmacological Profile

The defining characteristic of Arachidonoyl-N,N-dimethyl amide is its significantly reduced
affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, alongside a distinct
activity profile related to non-cannabinoid receptor targets.

Cannabinoid Receptor Binding Affinity

Quantitative binding assays reveal that Arachidonoyl-N,N-dimethyl amide is a very weak
ligand for the human CB1 receptor. Its affinity for the CB2 receptor is not widely reported in the
literature. This profile contrasts sharply with that of anandamide, which displays a moderate
affinity for CB1 and a lower affinity for CB2 receptors.

Compound CB1 Receptor Ki (nM) CB2 Receptor Ki (nM)

Anandamide (AEA) ~70-89 >1000

Arachidonoyl-N,N-dimethyl
_ >1000[1] Not Reported
amide

Note: Ki values for anandamide can vary between studies based on assay conditions.

Metabolic Stability: Interaction with FAAH

The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide
Hydrolase (FAAH), which cleaves the amide bond to yield arachidonic acid and ethanolamine.
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[2][3] The susceptibility of Arachidonoyl-N,N-dimethyl amide to FAAH-mediated hydrolysis is
not well-characterized in publicly available literature. Structural modifications to the amide
headgroup are known to dramatically alter FAAH recognition and hydrolysis rates. Further
enzymatic assays are required to determine if this analog acts as a substrate, inhibitor, or is
resistant to FAAH activity.

Other Pharmacological Activities

Despite its lack of significant cannabinoid receptor affinity, Arachidonoyl-N,N-dimethyl amide
demonstrates potent biological activity as an inhibitor of intercellular communication.

Activity Concentration Effect

Inhibition of Rat Glial Gap

. o 50 pM 100% Inhibition[1]
Junction Communication

This finding suggests that the compound's primary mechanism of action may be independent of
the CB1 and CB2 receptors, targeting instead the protein complexes (connexins) that form gap
junctions between cells. This makes it a useful tool for studying cellular coupling and
communication in various physiological and pathological contexts.

Visualized Pathways and Structures

The following diagrams illustrate the relevant biological pathways and chemical structures,
providing a visual context for the pharmacological profile of Arachidonoyl-N,N-dimethyl
amide.
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Preparation

Prepare Reagents:
- Membrane Prep (CB1/CB2)
- Radioligand ([*H]CP-55,940)
- Test Compound (Serial Dilutions)
- Assay Buffer

Assay Execution

Add reagents to 96-well plate:
Membrane + Radioligand + Buffer

i

Add:
1. Vehicle (Total Binding)
2. Competitor (Non-specific)
3. Test Compound

'

Incubate Plate
(e.g., 90 min at 30°C)

'

Harvest & Filter
(Separate bound from free ligand)

Data Anhalysis

Add Scintillation Fluid
& Count Radioactivity

'

Calculate Specific Binding

'

1. Culture Cells to
Confluent Monolayer

2. Pre-incubate with:
- Vehicle (Control)
- Test Compound

3. Add Lucifer Yellow Dye
& Make Scrape in Monolayer

4. Incubate (5-15 min)
(Allow Dye Transfer)

5. Wash Extensively
to Remove External Dye

6. Acquire Images
with Fluorescence Microscope

Plot % Binding vs. [Compound]
(Determine ICso)

7. Measure Dye Migration Distance
from Scrape Line

'

Calculate Ki using
Cheng-Prusoff Equation

8. Compare Treated vs. Control
& Calculate % Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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